5,7-Dimethyl-1,8-naphthyridin-2-amine

Description

The exact mass of the compound 5,7-Dimethyl-1,8-naphthyridin-2-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,7-Dimethyl-1,8-naphthyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-1,8-naphthyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSVHBKQNJZNHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192680 |

Source

|

| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39565-07-6 |

Source

|

| Record name | 2-Amino-5,7-dimethyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39565-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39565-07-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dimethyl-1,8-naphthyridin-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethyl-1,8-naphthyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No: 39565-07-6), a heterocyclic organic compound of interest in medicinal chemistry and pharmaceutical research. Its rigid naphthyridine framework, substituted with methyl groups and a reactive amine, imparts specific electronic and steric characteristics that make it a valuable scaffold for developing novel therapeutic agents.[1]

Chemical Identity and Structure

5,7-Dimethyl-1,8-naphthyridin-2-amine belongs to the naphthyridine class of compounds, which are diazanaphthalenes consisting of two fused pyridine rings.[2] The 1,8-naphthyridine isomer, in particular, has been extensively studied due to the therapeutic precedent set by Nalidixic acid, the first quinolone antibiotic.[2] The unique arrangement of its nitrogen atoms facilitates specific hydrogen bonding patterns and metal chelation, making it an ideal scaffold for drug design.[2]

-

IUPAC Name: 5,7-Dimethyl-1,8-naphthyridin-2-amine

-

Canonical SMILES: CC1=CC(=C2C(=C1)N=C(C=C2)N)C[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

The key physicochemical parameters for 5,7-Dimethyl-1,8-naphthyridin-2-amine are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 220-221 °C | [6] |

| Boiling Point | 338.8 °C (at 760 mmHg) | [1] |

| Density | 1.195 g/cm³ | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.41 | [1] |

| Refractive Index | 1.671 | [1] |

| Physical Form | Solid | [5] |

-

Solubility: Specific quantitative solubility data (e.g., in mg/mL) is not provided in the search results. Based on its logP value of 2.41, the compound is expected to have moderate lipophilicity and likely exhibit limited solubility in water and higher solubility in organic solvents like ethanol, DMSO, and chloroform.

Experimental Protocols

Detailed experimental procedures for the determination of all physicochemical properties are not available. However, standard methodologies are described below, alongside a common synthesis protocol.

A primary and efficient method for synthesizing the 5,7-Dimethyl-1,8-naphthyridin-2-amine core is the Friedländer-type condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[2] This reaction can be performed under various conditions, including greener methods using water as a solvent.[10][11]

General Protocol:

-

Reactant Mixture: In a suitable reaction vessel, combine 2,6-diaminopyridine and acetylacetone.

-

Catalyst & Solvent: The reaction can be catalyzed by an acid or a base. Modern protocols may use a biocompatible ionic liquid like choline hydroxide in water.[10][11]

-

Reaction Conditions: The mixture is typically heated and stirred. For instance, using choline hydroxide in water, the reaction can be stirred at 50 °C for several hours.[11]

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).[10]

-

Workup and Purification: Upon completion, the product is isolated through standard workup procedures, which may include extraction and washing. The final compound is then purified, typically by recrystallization or column chromatography, to yield the desired product.

-

Melting Point: Determined using a melting point apparatus. A small, powdered sample is packed into a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Boiling Point: Measured using distillation. The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded. For high-boiling-point compounds, this is often performed under reduced pressure.

-

logP (Octanol-Water Partition Coefficient): Typically determined using the shake-flask method. A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Structural Data

While specific spectra are not provided, the expected characteristics can be inferred from the structure.

-

¹H NMR: Signals for two distinct methyl groups (singlets), aromatic protons on the naphthyridine core, and a broad signal for the amine (-NH₂) protons, which would disappear upon D₂O exchange.[12] The hydrogens on carbons adjacent to the nitrogen atoms are expected to be deshielded and appear downfield.[12]

-

¹³C NMR: Resonances for the two methyl carbons, and distinct signals for the aromatic carbons of the fused ring system. Carbons directly attached to nitrogen atoms will be shifted downfield.[12]

-

IR Spectroscopy: Characteristic N-H stretching absorptions for a primary amine (typically two bands) in the 3300-3500 cm⁻¹ region.[12] C-N stretching absorptions would be expected around 1200-1350 cm⁻¹.[12] Aromatic C-H and C=C/C=N stretching bands would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 173. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass.

A crystal structure determination for the related compound, 5,7-dimethyl-1,8-naphthyridine-2-ol, shows that the molecules are linked in pairs by hydrogen bonds.[13] This suggests that 5,7-Dimethyl-1,8-naphthyridin-2-amine is also capable of forming strong intermolecular hydrogen bonds via its amine group and ring nitrogens, influencing its solid-state properties like melting point.

Biological Context and Significance

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets.[2] Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][14][15] This versatility stems from the scaffold's rigid, planar geometry, which provides a defined orientation for functional groups to interact with protein binding sites.[2] For instance, some derivatives function as kinase inhibitors, which are crucial in cancer therapy for blocking signaling pathways that lead to cell proliferation.[16] While the 5,7-dimethyl substitution pattern has been found to be less active in some anticancer assays compared to mono-methylated analogs, the role of these substitutions is highly dependent on the specific biological target.[2]

References

- 1. 39565-07-6(5,7-dimethyl-1,8-naphthyridin-2-amine) | Kuujia.com [kuujia.com]

- 2. 5,7-Dimethyl-1,8-naphthyridin-2-amine | 39565-07-6 | Benchchem [benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 5,7-DIMETHYL[1,8]NAPHTHYRIDIN-2-AMINE | 39565-07-6 [chemicalbook.com]

- 5. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. scbt.com [scbt.com]

- 8. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 5,7-Dimethyl-1,8-naphthyridin-2-ol [myskinrecipes.com]

A Comprehensive Technical Guide to 5,7-Dimethyl-1,8-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,7-Dimethyl-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The unique structural arrangement of its nitrogen atoms imparts specific hydrogen bonding capabilities and the ability to chelate metals, rendering it a valuable scaffold in drug design.[1] This document details its physicochemical properties, experimental synthesis protocols, and a logical workflow for its investigation.

Compound Data Summary

The fundamental properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₁N₃ | [2] |

| Molecular Weight | 173.21 g/mol | [1] |

| CAS Number | 39565-07-6 | [1][2] |

| Appearance | Solid | |

| InChI Key | BOSVHBKQNJZNHK-UHFFFAOYSA-N | [1] |

| SMILES | Cc1cc(C)c2ccc(N)nc2n1 |

Experimental Protocols

The synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine is most commonly achieved through cyclization reactions that construct the second pyridine ring onto an existing pyridine structure.[1] The Friedländer synthesis is a widely utilized and direct method for this purpose.[1]

1. Friedländer-Type Condensation Synthesis

This protocol describes the synthesis of the 5,7-dimethyl-1,8-naphthyridine core via the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione).[1]

-

Materials:

-

2,6-Diaminopyridine

-

Acetylacetone (pentane-2,4-dione)

-

Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)

-

Appropriate solvent (e.g., ethanol, or solvent-free conditions)

-

-

Procedure:

-

Combine 2,6-diaminopyridine and a molar excess of acetylacetone in a reaction vessel.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, allow the mixture to cool to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 5,7-Dimethyl-1,8-naphthyridin-2-amine.

-

2. Microwave-Assisted, Solvent-Free Synthesis

For a more environmentally friendly and efficient approach, a microwave-assisted protocol can be employed. This method has been shown to produce 1,8-naphthyridines in high yields with reduced reaction times.[1]

-

Materials:

-

2,6-Diaminopyridine

-

Acetylacetone (pentane-2,4-dione)

-

1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst

-

-

Procedure:

-

In a microwave-safe reaction vessel, mix 2,6-diaminopyridine, acetylacetone, and a catalytic amount of DABCO.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture with microwaves at a specified power and temperature for a short duration (e.g., a few minutes).

-

Monitor the reaction progress using TLC.[3]

-

After the reaction is complete, cool the vessel to room temperature.

-

Dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic solution with water to remove the catalyst.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

-

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a logical workflow for the synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine and its subsequent evaluation for potential biological activity, such as DNA binding affinity. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[1]

Caption: Workflow for the synthesis and biological evaluation of 5,7-Dimethyl-1,8-naphthyridin-2-amine.

Biological Significance

The 1,8-naphthyridine core is a cornerstone in the development of therapeutics, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] The discovery of Nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic highlighted the therapeutic potential of this scaffold.[1] Specifically, the methyl groups in 5,7-Dimethyl-1,8-naphthyridin-2-amine can enhance its binding affinity to certain DNA structures, which is a key area of research for potential therapeutic applications.[1] However, it is important to note that the effect of these substitutions is highly dependent on the biological target.[1] Further research into the various biological activities of this compound is ongoing.[4][5]

References

An In-depth Technical Guide to the Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5,7-Dimethyl-1,8-naphthyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details the core synthetic methodologies, presents quantitative data for comparison, and provides an experimental protocol for its preparation.

Introduction

5,7-Dimethyl-1,8-naphthyridin-2-amine is a substituted 1,8-naphthyridine, a class of nitrogen-containing heterocyclic compounds that are considered privileged scaffolds in drug discovery. The unique arrangement of the nitrogen atoms in the 1,8-naphthyridine core allows for specific hydrogen bonding patterns and metal chelation, making it an ideal framework for designing therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The dimethyl substitution at the 5 and 7 positions of the naphthyridine ring can influence the molecule's steric and electronic properties, potentially modulating its biological activity.

Core Synthesis Pathway: The Friedländer Annulation

The most direct and widely employed method for the synthesis of the 1,8-naphthyridine skeleton is the Friedländer annulation.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the case of 5,7-Dimethyl-1,8-naphthyridin-2-amine, the synthesis is achieved through the reaction of 2,6-diaminopyridine with pentane-2,4-dione (acetylacetone).[1]

The reaction proceeds through an initial condensation between one of the amino groups of 2,6-diaminopyridine and one of the carbonyl groups of acetylacetone to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 5,7-Dimethyl-1,8-naphthyridin-2-amine product.

Synthesis Workflow

The overall synthetic workflow for the preparation of 5,7-Dimethyl-1,8-naphthyridin-2-amine via the Friedländer Annulation is depicted below.

Caption: Overall synthesis workflow for 5,7-Dimethyl-1,8-naphthyridin-2-amine.

Methodologies and Quantitative Data

Several methodologies have been developed for the Friedländer synthesis of 1,8-naphthyridines, ranging from conventional heating to more modern, environmentally benign techniques. The choice of method can significantly impact reaction time, yield, and overall efficiency.

| Synthesis Method | Catalyst/Solvent System | Reaction Time | Temperature | Yield (%) | Reference |

| Microwave-Assisted | DABCO (catalyst), Solvent-free | Minutes | Not specified | 74-86 | [1] |

| Green Synthesis | Choline hydroxide (catalyst), Water (solvent) | 6-12 hours | 50 °C | >90 | [2][3][4] |

| Solvent-Free Grinding | CeCl₃·7H₂O (catalyst) | Minutes | Room Temperature | High | [5] |

Note: The yields reported for microwave-assisted and green synthesis methods are for general 1,8-naphthyridine synthesis and may vary for the specific synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine.

Detailed Experimental Protocol

The following is a general procedure for the synthesis of 1,8-naphthyridine derivatives via a microwave-assisted, solvent-free Friedländer condensation, which can be adapted for the synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine.

Materials:

-

2,6-Diaminopyridine

-

Pentane-2,4-dione (Acetylacetone)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dilute Hydrochloric Acid (HCl)

-

Acetonitrile (for recrystallization)

Procedure:

-

In a microwave-safe reaction vessel, combine 2,6-diaminopyridine (1.0 eq) and pentane-2,4-dione (1.0 eq).

-

Add DABCO (20 mol %) to the mixture.

-

Subject the mixture to microwave irradiation at 600W for a specified time (typically a few minutes, monitored by TLC).

-

Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

-

Work up the mixture with dilute HCl.

-

Filter the separated solid, dry it, and recrystallize from acetonitrile to afford the pure 5,7-Dimethyl-1,8-naphthyridin-2-amine.[6]

Purification:

The crude product can be purified by recrystallization from an appropriate solvent such as acetonitrile.[6] Alternatively, column chromatography on silica gel may be employed for higher purity.

Signaling Pathways and Logical Relationships

The Friedländer synthesis proceeds through a well-defined reaction mechanism involving condensation, cyclization, and dehydration steps.

References

- 1. 5,7-Dimethyl-1,8-naphthyridin-2-amine | 39565-07-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. connectjournals.com [connectjournals.com]

- 6. tsijournals.com [tsijournals.com]

An In-Depth Technical Guide to N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-APINACA)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

The compound often referred to by the acronym 5F-APINACA (or 5F-AKB-48) is a synthetic cannabinoid. Based on the adamantane moiety in its structure, the acronym "ADMND" is likely a shorthand for this compound.

-

IUPAC Name: N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

-

Synonyms: 5F-APINACA, 5F-AKB-48

-

Chemical Formula: C₂₃H₃₀FN₃O

-

Molar Mass: 383.511 g·mol⁻¹[1]

Chemical Structure:

Figure 1: 2D structure of N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide.

Quantitative Pharmacological Data

5F-APINACA is a potent agonist of both the central cannabinoid receptor (CB₁) and the peripheral cannabinoid receptor (CB₂). Its binding affinities and functional activity are summarized below.

| Parameter | Value | Receptor | Notes |

| Binding Affinity (Kᵢ) | 1.94 nM | CB₁ | High affinity, indicating strong binding to the receptor primarily responsible for psychoactive effects.[1][2] |

| 0.266 nM | CB₂ | Very high affinity, suggesting a significant interaction with the receptor involved in immunomodulatory functions.[1] | |

| Functional Activity | Full Agonist | CB₁ & CB₂ | Acts as a full agonist at both receptors, meaning it can elicit a maximal response.[1] |

| Blood Concentrations (Impaired Driving Cases) | 0.9 to 6.6 µg/L | N/A | Concentrations detected in whole blood samples from individuals driving under the influence. |

Mechanism of Action & Signaling Pathway

As a potent synthetic cannabinoid, 5F-APINACA mimics the effects of endogenous cannabinoids (like anandamide) and phytocannabinoids (like Δ⁹-THC) by activating cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The primary mechanism involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Activation of CB₁ receptors also modulates ion channels, leading to the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively suppress neuronal excitability and inhibit neurotransmitter release. Furthermore, studies have shown that 5F-APINACA facilitates the release of dopamine in the nucleus accumbens, which is a key component of the brain's reward system.[3]

Signaling Pathway Diagram

References

An In-depth Technical Guide on the Solubility of 5,7-Dimethyl-1,8-naphthyridin-2-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide addresses the current landscape of solubility data for this compound. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for 5,7-Dimethyl-1,8-naphthyridin-2-amine in common organic solvents remains largely unreported. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of this compound, outlines the expected qualitative solubility based on structurally similar compounds, and discusses the potential for computational prediction of its solubility.

Introduction

5,7-Dimethyl-1,8-naphthyridin-2-amine, a derivative of the 1,8-naphthyridine core, possesses a chemical structure that suggests potential for a range of intermolecular interactions, influencing its solubility in different media. The presence of an amino group and nitrogen atoms in the aromatic rings allows for hydrogen bonding, while the dimethyl-substituted naphthyridine core contributes to its hydrophobic character. The interplay of these features dictates its solubility profile, a critical parameter for its practical application.

Quantitative Solubility Data

A comprehensive search of prominent chemical databases, including the IUPAC-NIST Solubility Database, PubChem, Reaxys, and SciFinder, yielded no specific quantitative solubility data for 5,7-Dimethyl-1,8-naphthyridin-2-amine in organic solvents. The available literature primarily focuses on its synthesis and biological activities.

However, for structurally related 1,8-naphthyridine derivatives, qualitative solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) has been noted. It is reasonable to infer that 5,7-Dimethyl-1,8-naphthyridin-2-amine would exhibit some degree of solubility in these solvents. One study mentioned that while DMSO improves the solubility of a related compound, it does not entirely prevent aggregation, suggesting that solubility might be limited even in these solvents.

Given the lack of quantitative data, the following table is presented as a template for researchers to populate upon experimental determination.

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Isothermal Saturation | |||

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 6.4 | Isothermal Saturation | |||

| Ethanol | C₂H₅OH | 4.3 | Isothermal Saturation | |||

| Methanol | CH₃OH | 5.1 | Isothermal Saturation | |||

| Acetone | (CH₃)₂CO | 5.1 | Isothermal Saturation | |||

| Acetonitrile | CH₃CN | 5.8 | Isothermal Saturation | |||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Isothermal Saturation | |||

| Chloroform | CHCl₃ | 4.1 | Isothermal Saturation | |||

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | Isothermal Saturation | |||

| Toluene | C₇H₈ | 2.4 | Isothermal Saturation | |||

| Hexane | C₆H₁₄ | 0.1 | Isothermal Saturation |

Experimental Protocol for Solubility Determination

The isothermal saturation method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

5,7-Dimethyl-1,8-naphthyridin-2-amine (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5,7-Dimethyl-1,8-naphthyridin-2-amine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 5,7-Dimethyl-1,8-naphthyridin-2-amine in the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

From the determined concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Experimental workflow for solubility determination.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamic models like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) are powerful tools for this purpose. These methods utilize the chemical structure of the solute and solvent to predict thermodynamic properties, including solubility. While these predictions are valuable for initial screening, they should be confirmed by experimental validation.

Conclusion

This technical guide consolidates the current knowledge on the solubility of 5,7-Dimethyl-1,8-naphthyridin-2-amine in organic solvents. The conspicuous absence of quantitative data in the public domain underscores the need for experimental determination. The provided detailed protocol for the isothermal saturation method offers a robust framework for researchers to generate this critical physicochemical data. Such data will be invaluable for advancing the research and development of applications involving this promising compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,7-Dimethyl-1,8-naphthyridin-2-amine

Molecular Structure and Predicted NMR Spectra

5,7-Dimethyl-1,8-naphthyridin-2-amine (CAS No. 39565-07-6) is a heterocyclic compound with a naphthyridine core, substituted with two methyl groups and an amine group.[1][2] The unique arrangement of these functional groups results in a distinct NMR fingerprint.

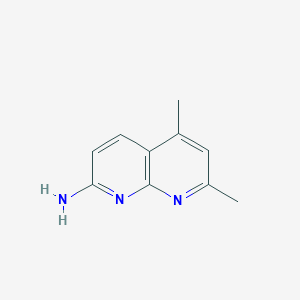

The structure of 5,7-Dimethyl-1,8-naphthyridin-2-amine is depicted below, with atom numbering for clarity in the subsequent NMR discussion.

Caption: Molecular structure of 5,7-Dimethyl-1,8-naphthyridin-2-amine.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 5,7-Dimethyl-1,8-naphthyridin-2-amine is anticipated to show distinct signals for the aromatic protons, the methyl groups, and the amino group. The predicted chemical shifts (δ) are summarized in the table below. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.[3]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (H3, H4, H6) | 6.5 - 8.5 | d, d, s | 1H, 1H, 1H |

| Amino Protons (-NH₂) | Variable | Broad s | 2H |

| C5-CH₃ | 2.5 - 3.0 | s | 3H |

| C7-CH₃ | 2.5 - 3.0 | s | 3H |

Aromatic Region (δ 6.5 - 8.5 ppm): The three protons on the naphthyridine core (H3, H4, and H6) are expected to resonate in this region.

-

H3 and H4: These protons are on the same pyridine ring and are expected to appear as doublets due to coupling with each other.

-

H6: This proton is on the second pyridine ring and, being isolated, is expected to appear as a singlet.

Methyl Protons (δ 2.5 - 3.0 ppm): The two methyl groups at positions C5 and C7 are in different chemical environments and are therefore expected to appear as two distinct singlets.[3]

Amino Protons (-NH₂): The protons of the primary amine group will likely give rise to a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are presented below.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Aromatic & Heteroaromatic Carbons | 110 - 160 |

| Methyl Carbons (C5-CH₃, C7-CH₃) | 15 - 25 |

Aromatic and Heteroaromatic Carbons (δ 110 - 160 ppm): The eight carbon atoms of the naphthyridine ring system will resonate in this region. The exact chemical shifts are influenced by the nitrogen atoms and the substituents. Quaternary carbons (C2, C4a, C5, C7, C8a) will generally have different relaxation times and may appear with lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

Methyl Carbons (δ 15 - 25 ppm): The carbons of the two methyl groups are expected to resonate at a higher field. For comparison, in the related compound 2,4-dimethyl-5-amino-benzo[b]naphthyridine, the methyl carbon signals were observed around δ 25 ppm.[3]

Experimental Protocols

A general experimental protocol for obtaining the NMR spectra of 5,7-Dimethyl-1,8-naphthyridin-2-amine is outlined below. This protocol is based on standard practices for the NMR analysis of organic compounds.[4][5]

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument, equipped with a 5 mm probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of 5,7-Dimethyl-1,8-naphthyridin-2-amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices for this type of compound include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its effect on the exchange rate of labile protons like those of the amino group.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., δ 2.50 ppm for DMSO-d₆).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Experiment: Standard 1D proton-decoupled carbon experiment.

-

Solvent Reference: Calibrate the chemical shift scale to the solvent peak (e.g., δ 39.52 ppm for DMSO-d₆).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

Advanced 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., H3-H4).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

References

The Biological Versatility of 1,8-Naphthyridines: A Technical Guide for Drug Discovery Professionals

The 1,8-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its synthetic tractability and diverse pharmacological profile make it a cornerstone for the development of novel therapeutic agents.[1] This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer, antimicrobial, antiviral, and anti-inflammatory properties of 1,8-naphthyridine derivatives. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Proliferative Machinery

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the inhibition of crucial enzymes that regulate cell division and survival, such as topoisomerases and protein kinases.[5]

Mechanisms of Anticancer Action

Topoisomerase Inhibition: A prominent mechanism of action for several 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[6] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to double-strand DNA breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[7] Voreloxin is a notable example of a 1,8-naphthyridine derivative that functions as a topoisomerase II inhibitor.[3]

Kinase Inhibition: Many 1,8-naphthyridine derivatives act as potent inhibitors of various protein kinases, which are critical mediators of intracellular signaling pathways that control cell growth, proliferation, and survival.[5] Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 1,8-naphthyridine derivatives have been shown to inhibit EGFR, blocking downstream signaling cascades.[5][8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can disrupt angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[9]

-

Aurora Kinases: These serine/threonine kinases play a critical role in mitotic progression. Inhibition of Aurora kinases by 1,8-naphthyridine derivatives can lead to mitotic arrest and apoptosis.

Quantitative Anticancer Data

The cytotoxic effects of various 1,8-naphthyridine derivatives are summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 12 | HBL-100 | Breast | 1.37 | [10] |

| Compound 17 | KB | Oral | 3.7 | [10] |

| Compound 22 | SW-620 | Colon | 3.0 | [10] |

| Compound 10c | MCF7 | Breast | 1.47 | [3] |

| Compound 8d | MCF7 | Breast | 1.62 | [3] |

| Compound 4d | MCF7 | Breast | 1.68 | [3] |

| Compound 16 | HeLa | Cervical | 0.7 | [4] |

| Compound 16 | HL-60 | Leukemia | 0.1 | [4] |

| Compound 16 | PC-3 | Prostate | 5.1 | [4] |

| Compound 9k | - | c-Kit driven | 0.0085 | [9] |

| Compound 10l | - | VEGFR-2 driven | 0.0565 | [9] |

| Compound 10r | - | VEGFR-2 driven | 0.0317 | [9] |

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. 1,8-Naphthyridine derivatives, stemming from the foundational antibiotic nalidixic acid, have a long history as effective antibacterial agents.[2][11] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[2]

Mechanism of Antimicrobial Action

By binding to the DNA-gyrase complex, these compounds prevent the re-ligation of cleaved DNA strands, leading to the accumulation of double-strand breaks and subsequent bacterial cell death. This targeted action makes them effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of 1,8-naphthyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

| Compound ID | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | N/A | 6.25 | [12] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | Negative | ≥ 1024 | [13] |

| 3-TNB | S. aureus 10 | Positive | ≥ 1024 | [13] |

| Enoxacin | Various Gram-positive and Gram-negative | Both | Broad Spectrum | [2] |

| Nalidixic Acid | Various Gram-negative | Negative | Broad Spectrum | [2] |

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Derivatives of the 1,8-naphthyridine scaffold have been reported to exhibit activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[14][15] The mechanisms for these activities are varied and can include the inhibition of viral enzymes such as HIV-1 integrase.[16]

| Compound ID | Virus | Assay | EC50 (nM) | Reference |

| HM13N | HIV-1 | Tat-mediated transcription | Potent Inhibition | [17] |

| A1 | HCMV (Towne) | Plaque Reduction | 39-223 fold lower than Ganciclovir | [18] |

| A1 | HSV-1 | Plaque Reduction | Equip-otent to Acyclovir | [18] |

| A1 | HSV-2 | Plaque Reduction | 21.5-fold more potent than Acyclovir | [18] |

Anti-inflammatory Activity

The anti-inflammatory effects of 1,8-naphthyridine derivatives are often attributed to their ability to modulate key inflammatory pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[19] This is often achieved through the inhibition of enzymes like cyclooxygenase (COX) or by interfering with signaling cascades such as the NF-κB pathway.[19]

| Compound ID | Target/Assay | IC50 (µM) | Reference |

| HSR2104 | NO production (LPS-treated BV2 cells) | 16.2 | [19] |

| HSR2104 | TNF-α production (LPS-treated BV2 cells) | 12.5 | [19] |

| HSR2104 | IL-6 production (LPS-treated BV2 cells) | 21.8 | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,8-naphthyridine derivatives.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting viability against compound concentration.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

1,8-Naphthyridine derivatives

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

Assay buffer (containing ATP)

-

1,8-Naphthyridine derivatives

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add DNA gyrase to each tube.

-

Reaction Initiation: Add ATP to start the reaction and incubate at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis.

-

Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the processes used to evaluate 1,8-naphthyridine derivatives.

High-Throughput Screening Workflow for 1,8-Naphthyridine Derivatives.

Mechanism of Topoisomerase II Inhibition.

Kinase Inhibition by 1,8-Naphthyridine Derivatives.

References

- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains | MDPI [mdpi.com]

- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Development Process Flowchart | EdrawMax Template [edrawsoft.com]

- 4. Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents [jns.kashanu.ac.ir]

- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 13. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A 1,8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unraveling the Enigmatic Profile of 5,7-Dimethyl-1,8-naphthyridin-2-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

5,7-Dimethyl-1,8-naphthyridin-2-amine is a heterocyclic compound belonging to the 1,8-naphthyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its wide-ranging biological activities.[1] Extensive research into 1,8-naphthyridine derivatives has revealed potent antimicrobial, anticancer, and anti-inflammatory properties, often attributed to mechanisms like DNA gyrase/topoisomerase inhibition and kinase modulation.[1][2] However, the specific pharmacological profile of 5,7-Dimethyl-1,8-naphthyridin-2-amine remains largely uncharacterized in publicly available literature. Notably, studies on related compounds suggest that the 5,7-dimethyl substitution pattern can be detrimental to certain biological activities, such as cytotoxicity against cancer cell lines, rendering it "substantially less active" than its single-methylated counterparts.[3] The primary documented application of this specific molecule is in analytical chemistry as a fluorescent reagent for the determination of nitrite.[4] This technical guide synthesizes the available information on 5,7-Dimethyl-1,8-naphthyridin-2-amine, focusing on its synthesis, physicochemical properties, and its established role in chemical analysis, while also contextualizing it within the broader, pharmacologically active family of 1,8-naphthyridines.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. This structural motif is found in numerous synthetic compounds with diverse therapeutic applications.[1] The planar nature of the ring system and the strategic placement of nitrogen atoms allow for various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking, making it an ideal framework for drug design.[2] The discovery of nalidixic acid, a 1,8-naphthyridine derivative, as the first quinolone antibiotic in 1962, spurred decades of research into this chemical class, leading to the development of numerous clinically significant agents.[1]

Synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine

The synthesis of 5,7-Dimethyl-1,8-naphthyridin-2-amine is typically achieved through a Friedländer-type condensation reaction. This method involves the reaction of an appropriately substituted aminopyridine with a β-dicarbonyl compound.

A common synthetic route involves the condensation of 2,6-diaminopyridine with acetylacetone (pentane-2,4-dione) under acidic conditions. The reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the final product.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5,7-Dimethyl-1,8-naphthyridin-2-amine is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 39565-07-6 | [1][5][6] |

| Molecular Formula | C₁₀H₁₁N₃ | [6][7] |

| Molecular Weight | 173.21 g/mol | [1][6] |

| Appearance | Solid | [5] |

| InChI Key | BOSVHBKQNJZNHK-UHFFFAOYSA-N | [1][5] |

Mechanism of Action and Biological Activity: An Evidence Gap

Despite the extensive research on the 1,8-naphthyridine scaffold, there is a notable absence of studies detailing a specific pharmacological mechanism of action for 5,7-Dimethyl-1,8-naphthyridin-2-amine. While its parent class of compounds is known to target various enzymes and cellular processes, this particular derivative has not been the subject of in-depth biological characterization in the available scientific literature.

One study investigating the structure-activity relationships of naphthyridine derivatives in human cancer cell lines found that compounds with two methyl groups at both the C-5 and C-7 positions were "substantially less active" than their counterparts with a single methyl group.[3] This suggests that the 5,7-dimethyl substitution pattern may sterically hinder or otherwise negatively influence the binding of the molecule to cytotoxic targets.

Application in Analytical Chemistry: Fluorescent Determination of Nitrite

The most well-documented application of 5,7-Dimethyl-1,8-naphthyridin-2-amine is as a fluorescent reagent for the detection of nitrite ions.[4]

Principle of Detection

The detection method is based on the diazotization of the primary amino group of 5,7-Dimethyl-1,8-naphthyridin-2-amine by nitrite in an acidic medium. The resulting diazonium salt is unstable and hydrolyzes upon heating to form the corresponding hydroxyl-substituted naphthyridine. This conversion leads to a quenching of the native fluorescence of the amine compound. The degree of fluorescence quenching is directly proportional to the concentration of nitrite in the sample.[4]

Experimental Protocol: Fluorometric Determination of Nitrite

The following is a generalized protocol based on the described method.[4]

1. Reagent Preparation:

- Stock Solution of 5,7-Dimethyl-1,8-naphthyridin-2-amine (ADMND): Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in a suitable solvent, potentially with gentle heating or the addition of a small amount of acid to aid dissolution.

- Working Solution of ADMND: Dilute the stock solution to the desired working concentration (e.g., 1 x 10⁻⁵ M) with deionized water.

- Nitrite Standard Solutions: Prepare a series of standard nitrite solutions of varying concentrations by diluting a stock sodium nitrite solution.

- Acid Solution: Prepare a solution of hydrochloric acid (e.g., 2 M).

2. Procedure:

- Pipette a defined volume of the sample or nitrite standard into a test tube.

- Add a specific volume of the ADMND working solution.

- Add a specific volume of the hydrochloric acid solution to achieve the optimal acidic pH for the diazotization reaction.

- Mix the solution thoroughly.

- Heat the mixture in a boiling water bath for a specified time (e.g., 20 minutes) to facilitate the hydrolysis of the diazonium salt.

- Cool the solution to room temperature.

- Dilute the solution to a final volume with deionized water.

3. Measurement:

- Measure the fluorescence intensity of the solution using a spectrofluorometer at the predetermined excitation and emission wavelengths for ADMND.

- A blank solution (containing all reagents except nitrite) should be prepared and measured.

4. Data Analysis:

- Calculate the degree of fluorescence quenching (F₀ - F) / F₀, where F₀ is the fluorescence of the blank and F is the fluorescence of the sample/standard.

- Construct a calibration curve by plotting the degree of fluorescence quenching versus the concentration of the nitrite standards.

- Determine the concentration of nitrite in the sample by interpolating its fluorescence quenching value on the calibration curve.

Conclusion

5,7-Dimethyl-1,8-naphthyridin-2-amine is a member of the pharmacologically significant 1,8-naphthyridine family. While the broader class of compounds exhibits a rich profile of biological activities, this specific derivative is notable for its lack of documented pharmacological action, and indeed, evidence suggests its 5,7-dimethyl substitution pattern may be unfavorable for cytotoxic activity. Its primary established utility lies in the field of analytical chemistry, where it serves as a fluorescent probe for the sensitive detection of nitrite. Future research may yet uncover novel biological roles for this compound, but based on current literature, its application is confined to the analytical realm. Professionals in drug development should be aware of the potential for specific substitution patterns, such as the one present in this molecule, to significantly alter the biological activity of a privileged scaffold.

References

- 1. 5,7-Dimethyl-1,8-naphthyridin-2-amine | 39565-07-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5,7-dimethyl-1,8-naphthyridine as a fluorescent reagent for the determination of nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-dimethyl[1,8]naphthyridin-2-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

The 1,8-Naphthyridine Scaffold: A Privileged Framework for Novel Therapeutic Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine nucleus, a heterocyclic scaffold composed of two fused pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its inherent ability to interact with a diverse array of biological targets has led to the development of numerous derivatives with potent therapeutic activities. This technical guide provides an in-depth exploration of the key therapeutic targets of the 1,8-naphthyridine scaffold, with a focus on its applications in oncology, infectious diseases, and neurology. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Therapeutic Targets

1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents by targeting crucial cellular components involved in cancer cell proliferation, survival, and DNA repair.

Topoisomerase II Inhibition

Several 1,8-naphthyridine-based compounds function as topoisomerase II inhibitors.[1] Topoisomerase II is a vital enzyme that alters DNA topology, and its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.

Quantitative Data: Anticancer Activity of 1,8-Naphthyridine Derivatives

| Compound | Cancer Cell Line | Target/Assay | IC50 (µM) | Reference |

| Compound 47 | MIAPaCa (Pancreatic) | Cytotoxicity | 0.41 | [2] |

| K-562 (Leukemia) | Cytotoxicity | 0.77 | [2] | |

| Compound 36 | PA-1 (Ovarian) | Cytotoxicity | 1.19 | [2] |

| Compound 29 | PA-1 (Ovarian) | Cytotoxicity | 0.41 | [2] |

| SW620 (Colon) | Cytotoxicity | 1.4 | [2] | |

| Compound 12 | HBL-100 (Breast) | Cytotoxicity | 1.37 | [3] |

| Compound 17 | KB (Oral) | Cytotoxicity | 3.7 | [3] |

| Compound 22 | SW-620 (Colon) | Cytotoxicity | 3.0 | [3] |

| Derivative 10c | MCF7 (Breast) | Cytotoxicity | 1.47 | [4] |

| Derivative 8d | MCF7 (Breast) | Cytotoxicity | 1.62 | [4] |

| Derivative 4d | MCF7 (Breast) | Cytotoxicity | 1.68 | [4] |

| Derivative 16 | HeLa (Cervical) | Cytotoxicity | 0.7 | [1] |

| HL-60 (Leukemia) | Cytotoxicity | 0.1 | [1] | |

| PC-3 (Prostate) | Cytotoxicity | 5.1 | [1] | |

| Derivative 5b | MCF-7 (Breast) | Cytotoxicity | 11.25 | [5] |

| Derivative 5e | MCF-7 (Breast) | Cytotoxicity | 13.45 | [5] |

Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many cancers. 1,8-naphthyridine derivatives have been developed as potent inhibitors of several key kinases, including Epidermal Growth Factor Receptor (EGFR) and c-Met.

EGFR Signaling Pathway:

c-Met Signaling Pathway:

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. Inhibiting PARP1 in cancers with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality, making PARP inhibitors a promising targeted therapy.

PARP1-Mediated DNA Damage Repair:

Antimicrobial Therapeutic Targets

The 1,8-naphthyridine scaffold forms the core of several successful antibacterial agents. The primary mechanism of action is the inhibition of bacterial DNA gyrase.

DNA Gyrase Inhibition

Bacterial DNA gyrase, a type II topoisomerase, is essential for DNA replication, transcription, and repair in bacteria.[6] It introduces negative supercoils into DNA, a process not found in eukaryotes, making it an excellent target for selective antibacterial drugs.

Bacterial DNA Replication and DNA Gyrase Inhibition:

Quantitative Data: Antimicrobial Activity of 1,8-Naphthyridine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [7] |

| ANC-2, ANA-1, ANA 6-8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | [7] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [8] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli, P. aeruginosa, S. aureus (multi-resistant) | ≥ 1024 | [8] |

| Derivatives 44a-b, 45a-b | S. aureus | 6-7 mM | [6] |

| Derivatives 31b, 31f | B. subtilis (resistant) | IC50 vs DNA gyrase: 1.7-13.2 | [6] |

Therapeutic Targets in Neurological Disorders

Derivatives of the 1,8-naphthyridine scaffold have shown promise in the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by targeting key components of neurotransmission.

Cholinesterase Inhibition

A primary strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.

Cholinergic Synaptic Transmission and its Enhancement:

Quantitative Data: Cholinesterase Inhibition by 1,8-Naphthyridine Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound 4 | AChE | 0.060 | [9] |

| Tacrine (reference) | AChE | 0.027 | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.

General Synthesis of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

A common route to this core structure involves a multi-step synthesis:

-

Step 1: Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate at elevated temperatures (e.g., 120°C).[10]

-

Step 2: Cyclization of the intermediate in a high-boiling solvent like diphenyl ether under reflux (e.g., 250°C).[10]

-

Step 3: Alkylation or arylation at the N-1 position using an appropriate halide (e.g., p-chlorobenzyl chloride) in the presence of a base like sodium hydride in a solvent such as DMF.[10]

-

Step 4: Hydrolysis of the ester group to the carboxylic acid using a base like sodium hydroxide in ethanol under reflux.[10]

-

Step 5: Further modifications, such as amidation, can be carried out by reacting the carboxylic acid with an appropriate amine.[10]

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow for MTT Assay:

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer.

-

Inhibitor Addition: Add various concentrations of the 1,8-naphthyridine derivative to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

-

Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.

In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.

Detailed Protocol:

-

Reaction Setup: In a multi-well plate, combine the target kinase, the specific substrate, and the 1,8-naphthyridine inhibitor at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

-

Detection: Add a detection reagent that contains luciferase. The amount of remaining ATP is inversely proportional to the kinase activity. The luciferase uses the remaining ATP to generate a luminescent signal.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.[11][12][13][14]

PARP1 Inhibition Assay

PARP1 activity can be measured using a fluorometric assay that detects the consumption of its substrate, NAD+.[15][16][17][18]

Detailed Protocol:

-

Reaction Mixture: In a multi-well plate, combine activated DNA, PARP1 enzyme, and the test inhibitor.

-

Reaction Initiation: Add NAD+ to start the reaction.

-

Incubation: Incubate at room temperature.

-

Detection: Add a developing reagent that reacts with the remaining NAD+ to produce a fluorescent product.

-

Fluorescence Measurement: Measure the fluorescence intensity. The signal is inversely proportional to PARP1 activity.

-

Data Analysis: Calculate the percentage of PARP1 inhibition and determine the IC50 value.

Conclusion

The 1,8-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of clinically significant targets in cancer, infectious diseases, and neurological disorders. The continued exploration of this privileged scaffold, through rational design, synthesis, and comprehensive biological evaluation, holds great promise for the discovery of next-generation medicines. This technical guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. protocols.io [protocols.io]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5,7-Dimethyl-1,8-naphthyridin-2-amine as a Versatile Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dimethyl-1,8-naphthyridin-2-amine (ADMND) is a heterocyclic aromatic compound belonging to the naphthyridine family. The rigid, planar structure of the 1,8-naphthyridine core imparts favorable fluorescent properties, making it a valuable scaffold for the development of fluorescent probes.[1] This document provides detailed application notes and experimental protocols for the use of ADMND and its derivatives as fluorescent probes for the detection of various analytes. The inherent fluorescence of the 1,8-naphthyridine scaffold, modulated by the dimethyl and amino substituents, makes ADMND an attractive candidate for creating sensitive and selective fluorescent sensors.

Photophysical Properties

The intrinsic fluorescence of 5,7-Dimethyl-1,8-naphthyridin-2-amine forms the basis of its application as a fluorescent probe. While the fluorescence quantum yield of the parent compound is not exceptionally high, its derivatives have been shown to exhibit significant fluorescence, making them suitable for various sensing applications.[2] The photophysical properties of related dialkylamino-substituted 1,8-naphthyridines have been characterized in methanol, showing UV absorption between 320 and 400 nm and emission in the range of 360 to 500 nm.[2]

Table 1: Photophysical Data of a Related 1,8-Naphthyridine Derivative

| Compound | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Solvent |

| 2,7-di(propylamino)-4-methyl-[3][4]-naphthyridine | 340 nm | 435 nm | 0.25 | Methanol |

Application 1: Ratiometric Fluorescent Sensing of Nitrite

5,7-Dimethyl-1,8-naphthyridin-2-amine can be employed as a fluorescent reagent for the determination of trace amounts of nitrite ions (NO₂⁻) in aqueous solutions.[3] The sensing mechanism is based on the fluorescence quenching of ADMND upon reaction with nitrite.[3]

Signaling Pathway: Fluorescence Quenching

The detection of nitrite relies on a diazotization reaction. In an acidic medium, nitrite ions react with the primary amine group of ADMND to form a diazonium salt. This newly formed, non-fluorescent diazonium salt is then hydrolyzed upon boiling. The overall process leads to a decrease in the fluorescence intensity of the solution, which is proportional to the concentration of nitrite.

Caption: Nitrite detection via fluorescence quenching of ADMND.

Quantitative Data

Table 2: Performance of ADMND as a Nitrite Sensor [3]

| Parameter | Value |

| Linear Range | 1 x 10⁻⁷ to 2.5 x 10⁻⁶ mol L⁻¹ |

| Detection Limit | 4.06 x 10⁻⁸ mol L⁻¹ |

Experimental Protocol: Determination of Nitrite

Materials:

-

5,7-Dimethyl-1,8-naphthyridin-2-amine (ADMND) stock solution (e.g., 1 x 10⁻⁴ mol L⁻¹ in a suitable organic solvent like ethanol).

-

Standard nitrite solutions of varying concentrations.

-

Hydrochloric acid (HCl) solution (e.g., 1 mol L⁻¹).

-

Deionized water.

-

Fluorometer.

-

Quartz cuvettes.

-

Water bath.

Procedure:

-

Preparation of Reagent Solution: Prepare a working solution of ADMND by diluting the stock solution with deionized water to a final concentration of approximately 1 x 10⁻⁶ mol L⁻¹.

-

Sample Preparation: To a series of test tubes, add a fixed volume of the ADMND working solution.

-

Acidification: Add a specific volume of HCl solution to each test tube to create an acidic environment.

-